
Trans-(3R,4R)-4-fluoroazepan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-(3R,4R)-4-fluoroazepan-3-ol is a chiral compound with significant interest in the field of organic chemistry. This compound features a seven-membered azepane ring with a fluorine atom at the 4-position and a hydroxyl group at the 3-position. The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-(3R,4R)-4-fluoroazepan-3-ol can be achieved through various synthetic routes. One common method involves the enantiospecific synthesis via the Staudinger [2+2] cycloaddition reaction. This reaction typically involves the use of chiral ketenes and imines under controlled conditions to yield the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of microwave-induced reactions to enhance reaction rates and yields. The sterically hindered polyaromatic substituents at the N1 position in the imines play a significant role in directing the cycloaddition reaction to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Trans-(3R,4R)-4-fluoroazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaN3 (Sodium azide) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can result in azide derivatives.
Aplicaciones Científicas De Investigación
Trans-(3R,4R)-4-fluoroazepan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans-(3R,4R)-4-fluoroazepan-3-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The presence of the fluorine atom and hydroxyl group allows for specific binding interactions, which can modulate the activity of target proteins and enzymes .
Comparación Con Compuestos Similares
Trans-(3R,4R)-4-fluoroazepan-3-ol can be compared with other similar compounds, such as:
Trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine: Known for its opioid receptor antagonist properties.
Trans-(3R,4R)-3-acetoxy-4-aryl-1-(chrysen-6-yl)azetidin-2-ones: Used in the synthesis of β-lactam antibiotics.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
(3R,4R)-4-fluoroazepan-3-ol |
InChI |
InChI=1S/C6H12FNO/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1 |
Clave InChI |
ITQAIPLTHRXFQD-PHDIDXHHSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](CNC1)O)F |
SMILES canónico |
C1CC(C(CNC1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


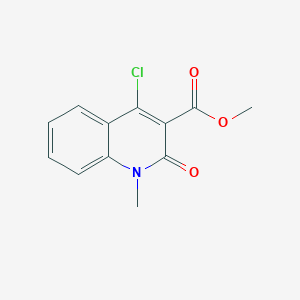


![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
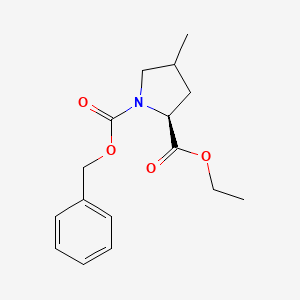
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
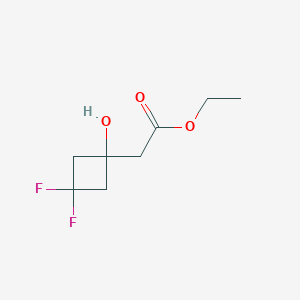
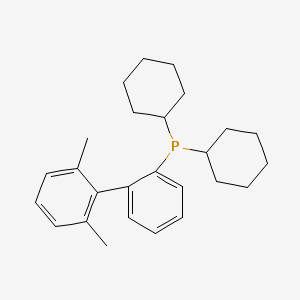

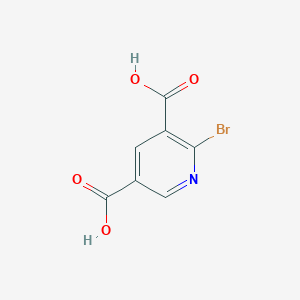
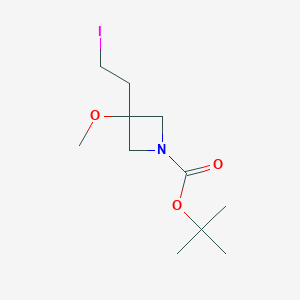

![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)
